2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one
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Overview
Description
2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one is a heterocyclic compound with a unique structure that includes a pyridine ring substituted with methyl and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3,4-dihydro-2H-pyridin-5-one with a methylsulfanyl reagent in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-100°C to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated pyridinones.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one involves its interaction with specific molecular targets. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, which may enhance the compound’s binding affinity to enzymes or receptors. The pyridine ring can also engage in π-π stacking interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3,4-dihydro-2H-pyridin-5-one: Lacks the methylsulfanyl group, which may result in different chemical reactivity and biological activity.
6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one: Similar structure but without the methyl group, affecting its physical and chemical properties.
Uniqueness
2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one is unique due to the presence of both methyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern can lead to enhanced interactions with molecular targets and improved pharmacokinetic properties.
Properties
Molecular Formula |
C7H11NOS |
---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
2-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridin-5-one |
InChI |
InChI=1S/C7H11NOS/c1-5-3-4-6(9)7(8-5)10-2/h5H,3-4H2,1-2H3 |
InChI Key |
MVNYYKGWILAUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(=N1)SC |
Origin of Product |
United States |
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